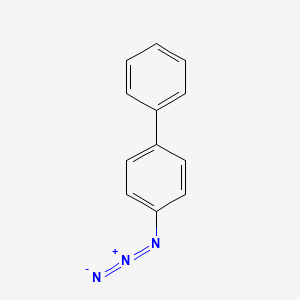

4-Azidobiphenyl

Vue d'ensemble

Description

4-Azidobiphenyl is an organic compound with the molecular formula C12H9N3 It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by an azido group (-N3)

Méthodes De Préparation

4-Azidobiphenyl can be synthesized through several methods. One common approach involves the diazotization of 4-aminobiphenyl followed by treatment with sodium azide. The reaction typically proceeds under acidic conditions, where the diazonium salt intermediate is formed and subsequently converted to the azide .

In industrial settings, continuous flow photolysis of aryl azides is employed to prepare this compound. This method involves the photochemical conversion of aryl azides to nitrenes, which then rearrange to form the desired product . The use of continuous flow reactors allows for precise control of reaction conditions and improved yields.

Analyse Des Réactions Chimiques

4-Azidobiphenyl undergoes various chemical reactions, including:

Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through azide-alkyne cycloaddition.

Photolysis: Upon exposure to light, this compound generates nitrenes, which can undergo ring expansion to form azepines.

Common reagents used in these reactions include reducing agents like P2I4, alkynes for cycloaddition, and light sources for photolysis. Major products formed include 4-aminobiphenyl, triazoles, and azepines.

Applications De Recherche Scientifique

Chemical Synthesis

4-Azidobiphenyl serves as a versatile building block in organic synthesis, particularly in the preparation of heterocycles and other complex organic molecules. Its ability to generate nitrenes upon photolysis makes it valuable for creating reactive intermediates in synthetic pathways.

Key Reactions:

- Copper-Catalyzed Coupling Reactions: this compound can participate in copper(II)-catalyzed reactions with aryl and heteroaryl boronic acids, leading to the formation of various substituted products. This method showcases its utility in functional group transformations with high yield and selectivity .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Copper(II)-catalyzed coupling | Room temperature | 81 |

| Photolysis under UV light | Varies | 94 |

Biological Applications

In biological research, this compound is utilized for photoaffinity labeling, allowing scientists to investigate protein interactions and functions. This technique involves covalently attaching the azido group to target proteins upon exposure to UV light, facilitating the study of biomolecular interactions.

Case Study: Protein Interaction Studies

- Researchers employed this compound in photoaffinity labeling experiments to identify binding partners of specific proteins in cellular environments. The results demonstrated enhanced specificity and sensitivity in detecting transient protein-protein interactions.

Medicinal Chemistry

This compound is explored as a precursor for synthesizing pharmaceuticals and bioactive compounds. Its structural features enable modifications that can lead to the development of new therapeutic agents.

Pharmaceutical Development:

- The compound's ability to undergo various chemical transformations makes it a candidate for designing novel anticancer agents. For instance, derivatives of this compound have shown promising activity against different cancer cell lines .

Industrial Applications

In industry, this compound finds use in producing dyes and polymers due to its stable aromatic structure and reactivity profile. It serves as an essential component in developing advanced materials with specific properties.

Industrial Utilization:

Mécanisme D'action

The mechanism of action of 4-Azidobiphenyl primarily involves the generation of nitrenes upon photolysis. These nitrenes can insert into C-H and N-H bonds, facilitating various organic transformations . The molecular targets include aromatic rings and aliphatic chains, where the nitrene intermediates can form new bonds or rearrange existing structures.

Comparaison Avec Des Composés Similaires

4-Azidobiphenyl can be compared with other azidobiphenyl derivatives, such as 2-azidobiphenyl and 3-azidobiphenyl. While all these compounds generate nitrenes upon photolysis, this compound is unique due to its specific reactivity and the types of products formed . Similar compounds include:

2-Azidobiphenyl: Undergoes similar photolysis but with different regioselectivity.

3-Azidobiphenyl: Exhibits distinct reactivity patterns compared to this compound.

Activité Biologique

4-Azidobiphenyl is an organic compound characterized by the presence of an azide functional group (-N₃) attached to a biphenyl structure. The compound has gained attention in the fields of medicinal chemistry and materials science due to its unique reactivity and potential biological applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound is a derivative of biphenyl, which consists of two phenyl rings connected by a single bond. The azide group is known for its ability to participate in "click" chemistry reactions, particularly with alkynes, leading to the formation of 1,2,3-triazoles. This property is exploited in various biological and chemical applications, including drug development and bioconjugation strategies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Click Chemistry : The azide group allows for efficient conjugation with various biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction has been widely utilized in biochemistry for labeling and tracking biomolecules within cells.

- Antimicrobial Properties : Some studies suggest that azide-containing compounds exhibit antimicrobial activity. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Cytotoxicity : Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

Case Studies

-

Study on Antimicrobial Activity :

A study evaluated the antimicrobial effects of various azide derivatives, including this compound. Results indicated significant inhibition of bacterial growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent. The study highlighted the importance of the azide moiety in enhancing biological activity compared to non-azide analogs. -

Cytotoxicity Assessment :

In vitro assays were conducted to assess the cytotoxic effects of this compound on different cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. Mechanistic studies suggested that apoptosis was a key pathway through which this compound exerted its effects. -

Bioconjugation Applications :

A series of experiments focused on the use of this compound in bioconjugation processes. By reacting with alkynes on biomolecules, researchers successfully labeled proteins and peptides, demonstrating the utility of this compound in developing targeted drug delivery systems.

Data Tables

Propriétés

IUPAC Name |

1-azido-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-15-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXOTFVRBPJFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185548 | |

| Record name | 4-Azido-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31656-91-4 | |

| Record name | 4-Azido-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031656914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azido-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AZIDODIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVA737WG4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Azidobiphenyl interact with its target, Cytochrome P450 1A2, and what are the downstream effects?

A1: this compound acts as a photoaffinity label for P450 1A2. Upon exposure to UV light (350 nm), the azide group decomposes, generating a highly reactive species, likely a nitrene intermediate. [] This reactive intermediate can then covalently bind to amino acid residues within the active site of P450 1A2. [] This binding permanently modifies the enzyme, leading to its inactivation. Researchers can use this irreversible binding to identify the amino acid residues involved in substrate binding and catalysis. []

Q2: What structural features make this compound a suitable probe for P450 1A2?

A2: The structure of this compound closely resembles 4-Aminobiphenyl, a known substrate for P450 1A2. [] This structural similarity allows this compound to occupy the enzyme's active site, just as its substrate analog does. This binding, in conjunction with its photoreactivity, makes this compound a valuable tool for studying P450 1A2. Additionally, competitive inhibition studies have shown that both 4-Aminobiphenyl and the inhibitor 7,8-Benzoflavone can effectively block the photolabeling of P450 1A2 by this compound. [] This further confirms that the photoaffinity label interacts with the enzyme's active site.

Q3: What analytical techniques are used to study the interaction between this compound and P450 1A2?

A4: Researchers utilize a combination of techniques to analyze the interaction between this compound and P450 1A2. Radioactively labeled this compound ([3H]this compound) is often employed to track its binding to the enzyme. [] After photolabeling, the modified P450 1A2 can be isolated and digested, and the resulting peptides can be separated and analyzed using techniques like high-performance liquid chromatography (HPLC) to identify the specific amino acid residues modified by the photoaffinity label. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.